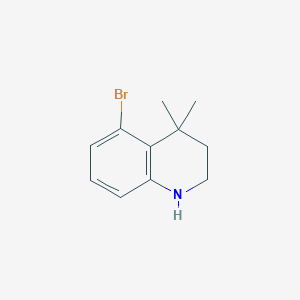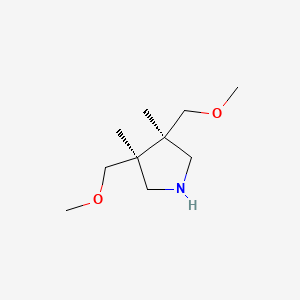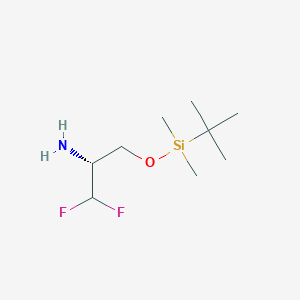
(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The introduction of fluorine atoms can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The amine group is introduced via reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the fluorine atoms enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Similar in having a tert-butyldimethylsilyl group but differs in the presence of an aldehyde group instead of an amine and fluorine atoms.
tert-Butyldimethylsilyl (tBDMS) Derivatives: These compounds share the TBS protecting group but vary in their functional groups and overall structure.
Uniqueness
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is unique due to the combination of the TBS protecting group and the presence of two fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H21F2NOSi |
|---|---|
Poids moléculaire |
225.35 g/mol |
Nom IUPAC |
(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m1/s1 |
Clé InChI |
IWWXFOIHMHTSMR-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@H](C(F)F)N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
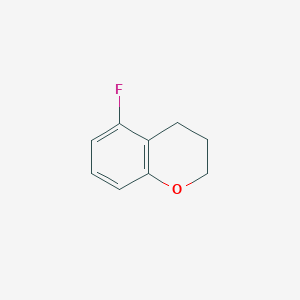
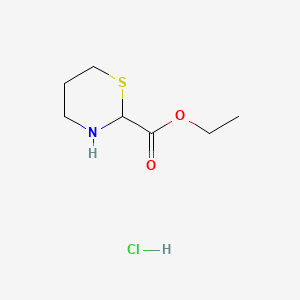
![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
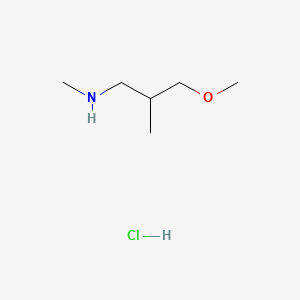
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
